molecular formula C18H26N2O4 B5744878 Ethyl 4-{[4-(propan-2-yl)phenoxy]acetyl}piperazine-1-carboxylate

Ethyl 4-{[4-(propan-2-yl)phenoxy]acetyl}piperazine-1-carboxylate

Cat. No.: B5744878
M. Wt: 334.4 g/mol
InChI Key: QJKDTLJFMILDSM-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(propan-2-yl)phenoxy]acetyl}piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, an ethyl ester group, and a phenoxyacetyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(propan-2-yl)phenoxy]acetyl}piperazine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the condensation of 4-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine. This step yields 4-(propan-2-yl)phenoxyacetyl chloride.

    Piperazine Derivatization: The phenoxyacetyl chloride is then reacted with piperazine in the presence of a base like sodium carbonate to form 4-{[4-(propan-2-yl)phenoxy]acetyl}piperazine.

    Esterification: Finally, the piperazine derivative is esterified with ethyl chloroformate in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(propan-2-yl)phenoxy]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxyacetyl moieties, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical formulations.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(propan-2-yl)phenoxy]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and exerting antimicrobial effects.

Comparison with Similar Compounds

Ethyl 4-{[4-(propan-2-yl)phenoxy]acetyl}piperazine-1-carboxylate can be compared with other piperazine derivatives and phenoxyacetyl compounds:

  • Similar Compounds

    • 4-{[4-(propan-2-yl)phenoxy]acetyl}piperazine
    • Ethyl 4-{[4-(methyl)phenoxy]acetyl}piperazine-1-carboxylate
    • 4-{[4-(propan-2-yl)phenoxy]acetyl}morpholine
  • Uniqueness

    • The presence of both the piperazine ring and the phenoxyacetyl moiety imparts unique chemical and biological properties to the compound.
    • The ethyl ester group enhances its solubility and bioavailability, making it a promising candidate for various applications.

Properties

IUPAC Name

ethyl 4-[2-(4-propan-2-ylphenoxy)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-4-23-18(22)20-11-9-19(10-12-20)17(21)13-24-16-7-5-15(6-8-16)14(2)3/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKDTLJFMILDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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